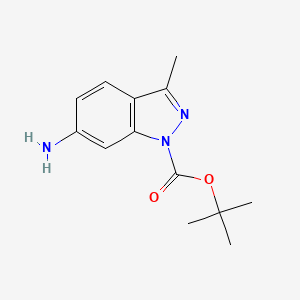
tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate
Cat. No. B1341970
Key on ui cas rn:
219507-75-2
M. Wt: 247.29 g/mol
InChI Key: FIMFHLBBHFXANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08551981B2
Procedure details


tert-Butyl 3-methyl-6-nitro-1H-indazole-1-carboxylate (7.40 g, 26.7 mmol) was dissolved in EtOH (534 mL). To the solution was added Pd/C (10 wt %, 1.42 g, 1.33 mmol). The mixture was flushed with H2, and placed under an atmosphere of H2 at atmospheric pressure at rt for about 6 h. The mixture was filtered through Celite® and washed through with MeOH. The solvents were removed under reduced pressure. The residue was purified by column chromatography (120 g silica gel) eluting with 20-80% EtOAc/heptane to give a solid. The solid redissolved in DCM (20 mL) and heptane (50 mL) was added. The mixture was concentrated to remove the DCM. The resulting precipitate was collected by vacuum filtration and washed with heptane (20 mL) to provide tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate (4.57 g, 69%): LCMS (Table 2, Method c) Rt=1.81 min.; MS m/z: 248 (M+H)+, 1H NMR (400 MHz, DMSO-d6) δ 7.36 (d, J=8.5 Hz, 1H), 7.14 (d, J=1.7 Hz, 1H), 6.59 (dd, J=8.5, 1.9 Hz, 1H), 5.71 (d, J=19.5 Hz, 2H), 2.33 (s, 3H), 1.58 (s, 9H).
Name
tert-Butyl 3-methyl-6-nitro-1H-indazole-1-carboxylate
Quantity
7.4 g
Type
reactant
Reaction Step One





Yield
69%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][C:7]([N+:11]([O-])=O)=[CH:8][CH:9]=2)[N:4]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[N:3]=1.CCCCCCC>CCO.C(Cl)Cl.[Pd]>[NH2:11][C:7]1[CH:6]=[C:5]2[C:10]([C:2]([CH3:1])=[N:3][N:4]2[C:14]([O:16][C:17]([CH3:19])([CH3:18])[CH3:20])=[O:15])=[CH:9][CH:8]=1
|
Inputs


Step One
|
Name
|
tert-Butyl 3-methyl-6-nitro-1H-indazole-1-carboxylate
|
|
Quantity
|
7.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NN(C2=CC(=CC=C12)[N+](=O)[O-])C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
534 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
1.42 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was flushed with H2
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through Celite®
|
WASH
|
Type
|
WASH
|
|
Details
|
washed through with MeOH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents were removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography (120 g silica gel)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 20-80% EtOAc/heptane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the DCM
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was collected by vacuum filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with heptane (20 mL)
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=C2C(=NN(C2=C1)C(=O)OC(C)(C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.57 g | |
| YIELD: PERCENTYIELD | 69% | |
| YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
